5-(3,5-Dimethylphenyl)oxazolidin-2-one
Description
5-(3,5-Dimethylphenyl)oxazolidin-2-one is a heterocyclic organic compound belonging to the oxazolidinone class. Its structure comprises a five-membered oxazolidinone ring with a 3,5-dimethylphenyl substituent at the 5-position. This compound is of interest in medicinal chemistry due to the pharmacological relevance of oxazolidinones, which include antibiotics, enzyme inhibitors, and muscle relaxants.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-(3,5-dimethylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-7-3-8(2)5-9(4-7)10-6-12-11(13)14-10/h3-5,10H,6H2,1-2H3,(H,12,13) |
InChI Key |
VAUCVSSWLKBOMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CNC(=O)O2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethylphenyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of 3,5-dimethylphenyl isocyanate with an appropriate amino alcohol under controlled conditions. The reaction typically proceeds through the formation of an intermediate carbamate, which cyclizes to form the oxazolidinone ring .
Another method involves the use of an asymmetric aldol reaction followed by a Curtius rearrangement. This approach allows for the stereoselective synthesis of oxazolidin-2-one scaffolds, providing access to a range of substituted oxazolidinones .
Industrial Production Methods
Industrial production of 5-(3,5-Dimethylphenyl)oxazolidin-2-one often employs scalable synthetic routes that ensure high yield and purity. Microwave-assisted synthesis and palladium-catalyzed N-arylation are some of the techniques used to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethylphenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring or the phenyl substituent.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones and modified phenyl derivatives, which can have enhanced or altered biological activities .
Scientific Research Applications
5-(3,5-Dimethylphenyl)oxazolidin-2-one has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethylphenyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication . The molecular targets include the peptidyl transferase center of the ribosome, which is crucial for peptide bond formation .
Comparison with Similar Compounds
Key Structural Differences
The compound is most closely compared to Metaxalone (5-((3,5-Dimethylphenoxy)methyl)oxazolidin-2-one), a clinically used muscle relaxant. While both share a 3,5-dimethylphenyl moiety, their substituent linkages differ significantly:
- 5-(3,5-Dimethylphenyl)oxazolidin-2-one: Direct attachment of the 3,5-dimethylphenyl group to the oxazolidinone ring.
- Metaxalone: Incorporates a (3,5-dimethylphenoxy)methyl group, introducing an ether linkage and a methylene bridge .
This structural distinction impacts physicochemical properties such as lipophilicity, solubility, and metabolic stability.
Molecular and Pharmacological Data
The table below summarizes key differences:
Pharmacokinetic and Metabolic Profiles
- Metaxalone : Exhibits moderate oral bioavailability, metabolized primarily by cytochrome P450 enzymes (CYP3A4/5), and excreted renally. Its half-life is ~2–3 hours .
- 5-(3,5-Dimethylphenyl)oxazolidin-2-one: The absence of the ether group may increase lipophilicity (predicted logP ~2.5 vs. However, metabolic stability remains uncharacterized.
Comparison with Other Oxazolidinone Derivatives
While the evidence focuses on Metaxalone, broader comparisons with other oxazolidinones highlight key trends:
Linezolid (antibiotic): Features a morpholine and acetamide substituent. Its activity relies on binding to the 50S ribosomal subunit, a mechanism absent in non-antibiotic oxazolidinones.
Rivastigmine (acetylcholinesterase inhibitor): Contains a carbamate group, emphasizing the role of substituent diversity in target specificity.
The 3,5-dimethylphenyl group in the subject compound may confer steric effects that influence binding to enzymes or receptors, though empirical data are lacking.
Biological Activity
5-(3,5-Dimethylphenyl)oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of 5-(3,5-Dimethylphenyl)oxazolidin-2-one is , with a molecular weight of approximately 175.23 g/mol. The structure features a five-membered oxazolidinone ring with a dimethylphenyl substituent, which may influence its biological interactions.
Antimicrobial Activity
Research indicates that oxazolidinones exhibit significant antimicrobial properties. For instance, derivatives of oxazolidinones have been shown to be effective against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism typically involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.
| Study | Bacterial Strain | MIC (µg/mL) | Effectiveness |
|---|---|---|---|
| Study A | MRSA | 8 | High |
| Study B | E. coli | 16 | Moderate |
Anticancer Activity
Recent studies have explored the anticancer potential of oxazolidinone derivatives. In vitro assays indicate that certain oxazolidinones can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanisms include cell cycle arrest and the induction of reactive oxygen species (ROS).
- Case Study : A derivative similar to 5-(3,5-Dimethylphenyl)oxazolidin-2-one showed IC50 values of 17.66 µM for MCF-7 cells and 31.10 µM for HeLa cells, indicating promising anticancer activity.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 17.66 | Apoptosis via caspase activation |
| HeLa | 31.10 | ROS-mediated cell death |
The biological activity of 5-(3,5-Dimethylphenyl)oxazolidin-2-one is primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of Protein Synthesis : By binding to the ribosomal subunit, it disrupts bacterial protein synthesis.
- Induction of Apoptosis : In cancer cells, it can trigger apoptotic pathways through ROS generation and cell cycle arrest.
Research Findings
A study published in Journal of Medicinal Chemistry highlights that modifications in the oxazolidinone structure can lead to enhanced biological activity. The presence of electron-donating groups like methyl on the phenyl ring increases potency against certain bacterial strains and cancer cell lines.
Summary Table of Biological Activities
| Activity Type | Target | Outcome |
|---|---|---|
| Antimicrobial | MRSA | Effective at low MIC |
| Anticancer | MCF-7 & HeLa | Induces apoptosis |
| Mechanism | Protein synthesis | Inhibition via ribosomal binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
